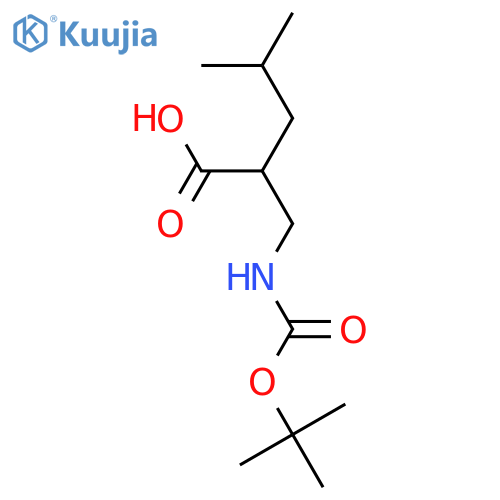

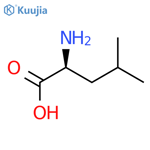

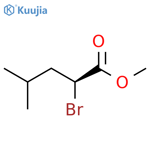

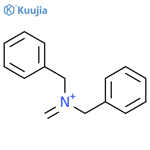

Efficient Synthesis of β2-Amino Acid by Homologation of α-Amino Acids Involving the Reformatsky Reaction and Mannich-Type Iminium Electrophile

,

Journal of Organic Chemistry,

2006,

71(8),

3332-3334